2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
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Overview
Description
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide typically involves multi-step reactions starting from commercially available precursorsThe final step involves the condensation of the pyrazole derivative with 5-fluoro-2-thiophene carboxaldehyde in the presence of a hydrazide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
- 2-(4-Bromo-3-ethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
Uniqueness
The uniqueness of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. The presence of both bromo and fluoro groups enhances its reactivity and potential biological activities .
Properties
Molecular Formula |
C12H12BrFN4OS |
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Molecular Weight |
359.22 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C12H12BrFN4OS/c1-7-10(13)6-18(17-7)8(2)12(19)16-15-5-9-3-4-11(14)20-9/h3-6,8H,1-2H3,(H,16,19)/b15-5+ |
InChI Key |
OENRODRGPAADOY-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=NN(C=C1Br)C(C)C(=O)N/N=C/C2=CC=C(S2)F |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NN=CC2=CC=C(S2)F |
Origin of Product |
United States |
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